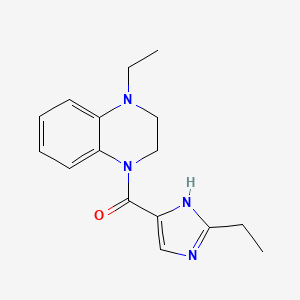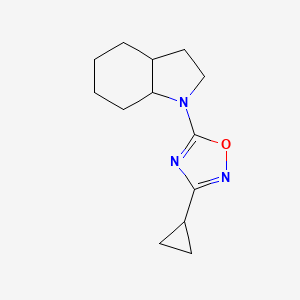![molecular formula C12H16N4S B7617195 2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7617195.png)
2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione is a chemical compound belonging to the class of triazolopyridines This compound features a triazolopyridine core structure, which is known for its diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving hydrazinopyridine derivatives and suitable aldehydes or ketones[_{{{CITATION{{{_1{A facile and practical one-pot synthesis of [1,2,4]triazolo 4,3-.
Introduction of the Piperidin-1-ylmethyl Group: This step involves the reaction of the triazolopyridine core with piperidine or its derivatives under controlled conditions to introduce the piperidin-1-ylmethyl group[_{{{CITATION{{{1{A facile and practical one-pot synthesis of [1,2,4]triazolo 4,3-[{{{CITATION{{{_2{BJOC - Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl ...](https://www.beilstein-journals.org/bjoc/articles/15/159).
Thionation: The final step involves converting the corresponding thiol derivative to the thione form using appropriate reagents such as Lawesson's reagent or phosphorus pentasulfide.
Industrial Production Methods: Industrial-scale production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thione group to sulfoxides or sulfones.
Reduction: Reduction reactions can reduce the thione group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the piperidin-1-ylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and sodium hypochlorite.
Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties. Medicine: Research has explored its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors. Industry: Its unique chemical properties make it valuable in materials science, such as in the development of new polymers or coatings.
Mecanismo De Acción
The mechanism by which 2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological context, but common targets include enzymes involved in metabolic pathways or signaling cascades.
Comparación Con Compuestos Similares
2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-ol
2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-amine
2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Uniqueness: The presence of the thione group in 2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione distinguishes it from its hydroxyl, amine, and carboxylic acid analogs. This group imparts different chemical reactivity and biological properties, making it a valuable compound in various applications.
Propiedades
IUPAC Name |
2-(piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c17-12-15-9-5-2-6-11(15)13-16(12)10-14-7-3-1-4-8-14/h2,5-6,9H,1,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRIJVWZKIJWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=S)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methyl-1-(2-oxa-7-azaspiro[4.4]nonan-7-ylmethyl)cyclohexan-1-ol](/img/structure/B7617119.png)
![2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-5-thiophen-2-yl-1,3,4-oxadiazole](/img/structure/B7617128.png)
![3-methyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7617132.png)

![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(2-ethyl-1H-imidazol-5-yl)methanone](/img/structure/B7617149.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-4-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B7617165.png)
![1-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7617169.png)

![(2R)-2-[(3-chloro-5-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B7617175.png)
![3-[(3-Chloro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7617176.png)
![(3-Chlorophenyl)-[2-(oxolan-2-yl)morpholin-4-yl]methanone](/img/structure/B7617182.png)

![2-[2-[(5-Methyloxolane-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7617215.png)
![1-[1-(3-Chlorophenyl)pyrrolidin-3-yl]-3-methylurea](/img/structure/B7617222.png)
